An In-depth Technical Guide to the Physicochemical Properties of 2-Propoxy-4-methylmercapto-benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Propoxy-4-methylmercapto-benzoic acid
Disclaimer: Publicly available experimental data for the specific compound 2-Propoxy-4-methylmercapto-benzoic acid is limited. The following guide provides a comprehensive framework for the experimental determination of its key physicochemical properties, supplemented with predicted values based on the analysis of structurally similar compounds. This document is intended for researchers, scientists, and drug development professionals.
Introduction and Molecular Structure
2-Propoxy-4-methylmercapto-benzoic acid is an aromatic carboxylic acid. Its structure, featuring a benzoic acid core with a propoxy group at the 2-position and a methylmercapto (or methylthio) group at the 4-position, suggests its potential for diverse chemical interactions and biological activities. The carboxylic acid moiety imparts acidic properties, while the propoxy and methylmercapto groups contribute to its lipophilicity.
A precise understanding of its physicochemical properties is fundamental for any application, from predicting its behavior in biological systems to designing appropriate formulations. This guide outlines the essential experimental protocols to characterize this molecule.
Molecular Structure:
-
IUPAC Name: 2-Propoxy-4-(methylthio)benzoic acid
-
Molecular Formula: C₁₁H₁₄O₃S
-
Structure:
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A benzene ring substituted with:
-
A carboxylic acid group (-COOH) at position 1.
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A propoxy group (-OCH₂CH₂CH₃) at position 2.
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A methylthio group (-SCH₃) at position 4.
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-
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[1] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to lower and broaden this range.[2]
Theoretical Basis
The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure.[1] This transition occurs when the thermal energy overcomes the intermolecular forces holding the molecules in a crystal lattice.[2]
Experimental Protocol: Capillary Melting Point Method
This is a standard and widely used method for determining the melting point of a solid organic compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer
Procedure:
-
Sample Preparation:
-
Ensure the sample of 2-Propoxy-4-methylmercapto-benzoic acid is completely dry and finely powdered.
-
Place a small amount of the powdered sample on a clean, dry watch glass.
-
-
Loading the Capillary Tube:
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.[3]
-
Heat the sample rapidly to about 20°C below the expected melting point.[3]
-
Then, decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted (the end of the melting range).
-
-
Verification:
-
Allow the apparatus to cool.
-
Repeat the measurement with a fresh sample to ensure reproducibility.[3]
-
Data Presentation
| Property | Predicted Value | Experimental Value 1 | Experimental Value 2 |
| Melting Point | 150-190 °C* |
*Note: This is a broad prediction based on similar structures like 4-methylthio-benzoic acid (m.p. 192-196°C)[4] and other substituted benzoic acids.[5]
Workflow Diagram
Caption: Workflow for Melting Point Determination.
Acid Dissociation Constant (pKa)
The pKa is a quantitative measure of the strength of an acid in solution. For a carboxylic acid like 2-Propoxy-4-methylmercapto-benzoic acid, the pKa indicates the pH at which the protonated (acidic) and deprotonated (conjugate base) forms are present in equal concentrations.[6]
Theoretical Basis
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka).[6] A lower pKa value indicates a stronger acid. The Henderson-Hasselbalch equation relates pH, pKa, and the ratio of the concentrations of the conjugate base ([A⁻]) to the acid ([HA]):
pH = pKa + log ( [A⁻] / [HA] )
When [A⁻] = [HA], the logarithmic term is zero, and thus pH = pKa.[6] This principle is the foundation for several experimental determination methods.
Experimental Protocol: Potentiometric Titration
This classic method involves titrating the acidic compound with a strong base and monitoring the pH change.[7]
Apparatus:
-
pH meter with a calibrated electrode
-
Burette (50 mL)
-
Beaker (250 mL)
-
Magnetic stirrer and stir bar
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of 2-Propoxy-4-methylmercapto-benzoic acid and dissolve it in a suitable solvent (e.g., a water/ethanol mixture if solubility in pure water is low).
-
-
Titration Setup:
-
Measurement:
-
Record the initial pH of the acid solution.
-
Begin adding the NaOH solution in small, precise increments (e.g., 0.5 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration past the equivalence point (the point of rapid pH change).
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This will generate a sigmoidal titration curve.[8]
-
Determine the equivalence point (the steepest part of the curve).
-
The pH at the half-equivalence point (the volume of NaOH that is half of the volume at the equivalence point) is equal to the pKa of the acid.[6]
-
Data Presentation
| Property | Predicted Value | Experimental Value |
| pKa | ~3.5 - 4.5* |
*Note: This prediction is based on the pKa of benzoic acid (~4.2) and the potential electronic effects of the propoxy and methylthio substituents.[7]
Ionization Equilibrium Diagram
Caption: Ionization Equilibrium of a Carboxylic Acid.
Solubility Determination
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[9] It is a crucial parameter for drug development, influencing absorption and bioavailability.
Theoretical Basis
The principle of "like dissolves like" generally applies, meaning polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[9] The solubility of an ionizable compound like 2-Propoxy-4-methylmercapto-benzoic acid is highly dependent on the pH of the aqueous medium. In acidic solutions (pH < pKa), the less soluble neutral form predominates. In basic solutions (pH > pKa), it deprotonates to form a more soluble carboxylate salt.
Experimental Protocol: Shake-Flask Method
This is a standard method for determining thermodynamic solubility.[10]
Apparatus:
-
Screw-capped vials or flasks
-
Shaker or rotator set at a constant temperature
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)
-
pH meter and buffers
Procedure:
-
Preparation:
-
Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 2, 5, 7.4, 9).
-
-
Equilibration:
-
Add an excess amount of solid 2-Propoxy-4-methylmercapto-benzoic acid to each vial containing a known volume of a specific buffer. The excess solid is crucial to ensure a saturated solution is formed.
-
Seal the vials and place them in a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant. To ensure no solid particles are included, centrifugation or filtration (using a filter compatible with the compound) is required.
-
-
Quantification:
-
Dilute the supernatant sample appropriately.
-
Analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[11]
-
The measured concentration represents the solubility at that specific pH and temperature.
-
Data Presentation
| Solvent/Buffer | Temperature (°C) | Predicted Solubility | Experimental Solubility (mg/mL) |
| Water (unbuffered) | 25 | Low | |
| pH 2.0 Buffer | 25 | Very Low | |
| pH 7.4 Buffer | 25 | Moderate to High | |
| Ethanol | 25 | Soluble | |
| DMSO | 25 | Soluble |
Lipophilicity (LogP)
Lipophilicity, the affinity of a compound for a lipid-like (non-polar) environment, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[12] It is commonly expressed as the logarithm of the partition coefficient (LogP).
Theoretical Basis
The partition coefficient (P) is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (typically water or buffer) at equilibrium.[13]
P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
LogP = log₁₀(P)
A positive LogP value indicates higher lipophilicity, while a negative value indicates higher hydrophilicity.[13] For ionizable compounds, the distribution coefficient (LogD) is often measured at a specific pH (e.g., 7.4), as it accounts for the partitioning of both the ionized and non-ionized species.[12]
Experimental Protocol: Shake-Flask Method
This traditional method directly measures the partitioning of the compound between n-octanol and water.[8]
Apparatus:
-
Separatory funnels or screw-capped tubes
-
Mechanical shaker
-
Centrifuge
-
Analytical equipment for quantification (e.g., HPLC-UV)
-
n-Octanol (pre-saturated with water)
-
Water or buffer (pH 7.4, pre-saturated with n-octanol)
Procedure:
-
Solvent Preparation:
-
Pre-saturate the n-octanol with water and the water (or buffer) with n-octanol by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.
-
-
Partitioning:
-
Dissolve a known amount of 2-Propoxy-4-methylmercapto-benzoic acid in either the aqueous or octanol phase.
-
Add a known volume of this solution to a separatory funnel along with a known volume of the other phase (e.g., equal volumes).
-
Shake the funnel for a set period (e.g., 1-2 hours) to allow the compound to partition and reach equilibrium.
-
-
Phase Separation:
-
Allow the two phases to separate completely. Centrifugation can be used to accelerate this process and ensure a clean separation.[8]
-
-
Quantification:
-
Carefully sample each phase.
-
Measure the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique.[14]
-
-
Calculation:
-
Calculate the partition coefficient (P) using the measured concentrations and then determine the LogP.
-
Data Presentation
| Property | Predicted Value | Experimental Value |
| LogP | 3.0 - 4.5 | |
| LogD (pH 7.4) | 2.0 - 3.5 |
*Note: This prediction is based on fragment-based calculation methods, considering the lipophilic contributions of the propoxy and methylthio groups and the hydrophilic contribution of the carboxylic acid.[15]
LogP Determination Workflow
Caption: Workflow for Shake-Flask LogP Determination.
References
-
Development of Methods for the Determination of pKa Values. (n.d.). PMC. Retrieved February 17, 2026, from [Link]
-
An Introduction to the Acid Dissociation Constant (pKa). (n.d.). ACD/Labs. Retrieved February 17, 2026, from [Link]
-
The Experimental Determination of Solubilities. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Melting point determination. (n.d.). University of Calgary. Retrieved February 17, 2026, from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. Retrieved February 17, 2026, from [Link]
-
Experiment # 11: Spectroscopic determination of indicator pKa. (n.d.). University of Louisiana Monroe. Retrieved February 17, 2026, from [Link]
-
Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy. (2018). Journal of Chemical Education. Retrieved February 17, 2026, from [Link]
-
solubility experimental methods.pptx. (n.d.). SlideShare. Retrieved February 17, 2026, from [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]
-
LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved February 17, 2026, from [Link]
-
experiment (1) determination of melting points. (2021). SlideShare. Retrieved February 17, 2026, from [Link]
-
Determination of Melting Point of An Organic Compound. (n.d.). Scribd. Retrieved February 17, 2026, from [Link]
-
Solubility determination and crystallization. (2021). HUBER. Retrieved February 17, 2026, from [Link]
-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC. Retrieved February 17, 2026, from [Link]
-
Experiment 4 Solubility of a Salt. (n.d.). Angelo State University. Retrieved February 17, 2026, from [Link]
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved February 17, 2026, from [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014). Agilent. Retrieved February 17, 2026, from [Link]
- CN102924352B - Method for synthesizing 4-mercaptobenzoate. (n.d.). Google Patents.
- PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. (2005). Google Patents.
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